molecular formula C18H15N5S B2912928 4-amino-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol CAS No. 733030-64-3

4-amino-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol

Cat. No. B2912928
CAS RN: 733030-64-3
M. Wt: 333.41
InChI Key: GDSHJMXVBXCNBV-UHFFFAOYSA-N
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Description

“4-amino-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol” is a chemical compound with the CAS Number 733030-64-3 . It has a molecular weight of 333.42 and a molecular formula of C18H15N5S .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H15N5S/c1-11-6-8-12 (9-7-11)16-10-14 (17-21-22-18 (24)23 (17)19)13-4-2-3-5-15 (13)20-16/h2-10H,19H2,1H3, (H,22,24) . This code provides a detailed description of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Antimicrobial Activity

4-Amino-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol has been synthesized and evaluated for its potential in antimicrobial applications. This compound, along with related derivatives, has shown interesting activity against bacterial strains such as S. aureus (gram-positive) and E. coli (gram-negative). The synthesis process involves a series of reactions that ultimately yield compounds with moderate antimicrobial activity, highlighting its relevance in the search for new antibacterial and antifungal agents (Sharma, Hussain, & Amir, 2008).

Interaction with Aldehydes

The reactivity of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol in reactions with aldehydes has been studied, leading to the formation of new derivatives. This compound's ability to undergo reactions with aldehydes to produce a range of 4-(ethyl, aryl)idenamino derivatives offers insights into its versatility and potential for creating diverse chemical entities with varied biological activities (Zozulynets, Kaplaushenko, & Korzhova, 2021).

Antitumor and Antioxidant Activities

Some derivatives of this compound have been synthesized and assessed for their antitumor and antioxidant properties. These studies demonstrate the potential of such compounds in medicinal chemistry, particularly in the development of new therapeutic agents with antitumor and antioxidant activities (Behalo, Amine, & Fouda, 2017).

Novel Synthesis Approaches

Innovative synthetic methods have been explored to create this compound and its derivatives, offering new pathways for the development of compounds with potential biological activity. These methods include the use of microwave-assisted synthesis, which has shown efficiency in reducing reaction times and improving yields, demonstrating the continuous evolution of synthetic strategies in the field of organic chemistry (Nesaragi et al., 2021).

properties

IUPAC Name

4-amino-3-[2-(4-methylphenyl)quinolin-4-yl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5S/c1-11-6-8-12(9-7-11)16-10-14(17-21-22-18(24)23(17)19)13-4-2-3-5-15(13)20-16/h2-10H,19H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSHJMXVBXCNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NNC(=S)N4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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